Acotiamide Hydrochloride Hydrate, also known as Acotiamide Hydrochloride Trihydrate, is a synthetic compound primarily recognized for its gastroprokinetic properties. [, ] While its primary application has been in the medical field, specifically as a treatment for Functional Dyspepsia (FD), this analysis focuses solely on its scientific research applications.
Synthesis Analysis
Crystallization: Controlled cooling and crystallization of the resulting solution yields Acotiamide Hydrochloride Hydrate. []
Molecular Structure Analysis
Although detailed structural data was not explicitly provided in the reviewed papers, Acotiamide Hydrochloride Hydrate's chemical name, 2-[N-(4,5-dimethoxy-2-hydroxylbenzoyl)amino]-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole hydrochloride trihydrate, reveals key structural features. It consists of a thiazole ring substituted with a diisopropylaminoethylaminocarbonyl group and a 2-hydroxy-4,5-dimethoxybenzoylamino group. The presence of three water molecules as hydrates is also indicated. []
Mechanism of Action
Acotiamide Hydrochloride Hydrate acts as an acetylcholinesterase (AChE) inhibitor. [] AChE is an enzyme responsible for the breakdown of acetylcholine (ACh), a neurotransmitter involved in various physiological processes, including gastrointestinal motility. By inhibiting AChE, Acotiamide Hydrochloride Hydrate increases the concentration of ACh in the synaptic cleft. This increase in ACh levels leads to enhanced stimulation of cholinergic receptors in the gastrointestinal tract, ultimately resulting in improved gastric emptying and enhanced GI motility. [, ]
Applications
Gastrointestinal Motility Research: As an AChE inhibitor, Acotiamide Hydrochloride Hydrate serves as a valuable tool for investigating the role of acetylcholine in regulating gastrointestinal motility. []
Functional Dyspepsia Models: Acotiamide Hydrochloride Hydrate can be utilized in the development and evaluation of in vitro and in vivo models for studying the pathophysiology of FD and potential therapeutic interventions. [, ]
Drug Interaction Studies: Research has explored the potential interactions between Acotiamide Hydrochloride Hydrate and other drugs, such as acid suppressants. Studies have investigated whether Acotiamide Hydrochloride Hydrate influences the antisecretory effects of proton pump inhibitors (PPIs) and H2-receptor antagonists. []
Urease Activity Research: Studies have examined the impact of Acotiamide Hydrochloride Hydrate on the activity of urease, an enzyme produced by Helicobacter pylori. This research helps determine if Acotiamide Hydrochloride Hydrate might interfere with diagnostic tests for H. pylori eradication, which rely on detecting urease activity. []
Carcinogenicity Studies: Although not directly related to its therapeutic applications, Acotiamide Hydrochloride Hydrate has been used in long-term carcinogenicity studies in animals. These studies aim to assess the potential cancer-causing effects of the compound. [, , , ]
Future Directions
Exploration of Degradation Products: Investigating the degradation products of Acotiamide Hydrochloride Hydrate and their potential biological activities could provide insights into its stability and metabolic fate. [, ]
Development of Novel Analytical Methods: Designing sensitive and selective analytical techniques for the quantification of Acotiamide Hydrochloride Hydrate in various matrices is crucial for pharmacokinetic and pharmacodynamic studies. [, ]
Related Compounds
Acotiamide
Compound Description: Acotiamide is the free base form of acotiamide hydrochloride hydrate. It is a prokinetic agent that enhances gastrointestinal motility by inhibiting acetylcholinesterase (AChE) activity. This leads to increased acetylcholine (ACh) concentrations, improving gastric emptying and reducing dyspepsia symptoms [, ].
Relevance: Acotiamide is the active pharmaceutical ingredient in acotiamide hydrochloride hydrate. The hydrochloride hydrate salt is used to improve the solubility, stability, and overall pharmaceutical properties of acotiamide for formulation and administration [].
Oxidative Degradation Product of Acotiamide Hydrochloride Trihydrate
Compound Description: While the specific structure of this degradation product is not provided in the abstracts, it is formed through the oxidative degradation of acotiamide hydrochloride trihydrate. The presence of this degradation product can interfere with analytical methods used to quantify acotiamide hydrochloride trihydrate in pharmaceutical formulations [, ].
Relevance: Understanding the formation and properties of this degradation product is crucial for developing and validating stability-indicating analytical methods for acotiamide hydrochloride hydrate. This ensures accurate quantification of the active ingredient and controls the quality of the drug product over its shelf life [, ].
Benzohydroxamic Acid
Compound Description: Benzohydroxamic acid is a known urease inhibitor []. In a study comparing the effects of different drugs on urease activity, benzohydroxamic acid was used as a positive control to validate the assay's ability to detect urease inhibition [].
Relevance: Although structurally unrelated to acotiamide hydrochloride hydrate, benzohydroxamic acid serves as a benchmark for comparing the urease inhibitory potential of acotiamide. The study demonstrated that acotiamide hydrochloride hydrate, unlike benzohydroxamic acid, does not significantly inhibit urease activity [].
Lansoprazole
Compound Description: Lansoprazole is a proton pump inhibitor (PPI) used to reduce gastric acid production. It is often prescribed for peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions where reducing stomach acid is beneficial [, ].
Relevance: Lansoprazole is structurally unrelated to acotiamide hydrochloride hydrate but was investigated alongside it in a study evaluating the potential impact of these drugs on urease activity and gastric acid secretion [, ]. The study found that lansoprazole significantly inhibits urease activity, whereas acotiamide hydrochloride hydrate does not. Additionally, acotiamide hydrochloride hydrate did not interfere with the antisecretory effects of lansoprazole [, ].
Famotidine and Nizatidine
Compound Description: Famotidine and nizatidine are histamine H2-receptor antagonists that reduce gastric acid secretion. They are used to treat similar conditions as lansoprazole, such as peptic ulcers and GERD [].
Relevance: While structurally dissimilar to acotiamide hydrochloride hydrate, famotidine and nizatidine were included in a study investigating potential drug interactions on gastric acid secretion []. The study showed that acotiamide hydrochloride hydrate did not affect the acid-suppressing effects of famotidine or nizatidine [].
17α-Ethinyl Estradiol (EE)
Compound Description: 17α-Ethinyl estradiol (EE) is a synthetic estrogen commonly used in hormonal contraceptives and hormone replacement therapy [].
Relevance: EE served as a positive control in a uterotrophic bioassay to evaluate the estrogenic potential of acotiamide hydrochloride hydrate []. EE, as expected, demonstrated a dose-dependent increase in uterine weight in the study. In contrast, acotiamide hydrochloride hydrate did not exhibit any estrogenic effects, confirming its safety profile regarding potential hormonal disruptions [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Acotiamide is a member of salicylamides. Acotiamide has been used in trials studying the treatment of Dyspepsia and Functional Dyspepsia. Acotiamide is a prokinetic agent with gastrointestinal (GI) motility-enhancing activity. Although the exact mechanism by which acotiamide exerts its effect has yet to be fully elucidated, this agent appears to inhibit acetylcholinesterase (AchE), an enzyme responsible for the breakdown of acetylcholine (Ach). Increased Ach concentrations lead to an improvement of gastric emptying and GI motility and eventually to a reduction of dyspepsia symptoms.
9-Decen-2-one is an aliphatic ketone. It has been identified as one of the volatile components present in the normal cork samples and in the cork samples infected with Armillaria mellea and by molds. It is also present in the fresh pineapple fruits (Ananas comosus). 9-Decen-2-one is an aliphatic ketone. It has been identified as one of the volatile components present in the normal cork samples and in the cork samples infected with Armillaria mellea and by molds. It is also present in the fresh pineapple fruits (Ananas comosus).
Elraglusib is under investigation in clinical trial NCT04218071 (Actuate 1901: 9-ING-41 in Myelofibrosis). Elraglusib is a maleimide-based, small molecule inhibitor of glycogen synthase kinase-3 (GSK-3; serine/threonine-protein kinase GSK3) with potential antineoplastic activity. Upon intravenous administration, elraglusib binds to and competitively inhibits GSK-3, which may lead to downregulation of nuclear factor kappa B (NF-kappaB) and decreased expression of NF-kappaB target genes including cyclin D1, B-cell lymphoma 2 (Bcl-2), anti-apoptotic protein XIAP, and B-cell lymphoma extra-large (Bcl-XL). This may inhibit NF-kappaB-mediated survival and chemoresistance in certain tumor types. GSK-3, a constitutively active serine/threonine kinase that plays a role in numerous pathways involved in protein synthesis, cellular proliferation, differentiation, and metabolism, is aberrantly overexpressed in certain tumor types and may promote tumor cell survival and resistance to chemotherapy and radiotherapy.
9-hydroxyellipticine is a organic heterotetracyclic compound that is ellipticine in which the hydrogen at position 9 has been replaced by a hydroxy group. It has a role as an antineoplastic agent. It is an organonitrogen heterocyclic compound and an organic heterotetracyclic compound. 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is a natural product found in Ochrosia elliptica with data available.